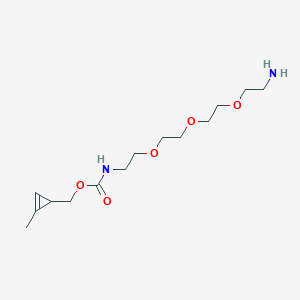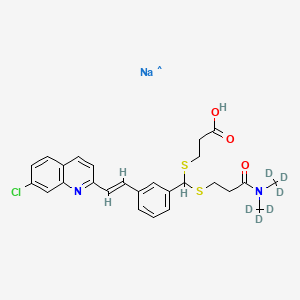
CA IX-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CA IX-IN-1 is a small molecule inhibitor specifically targeting carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH within tumor cells. CA IX is overexpressed in many solid tumors and is associated with tumor growth, metastasis, and resistance to therapy. By inhibiting CA IX, this compound aims to disrupt the tumor microenvironment, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CA IX-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its binding affinity and specificity for CA IX. Common synthetic routes include:
Formation of the core scaffold: This typically involves a series of condensation reactions.
Functionalization: Introduction of various functional groups through substitution reactions to improve binding affinity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
CA IX-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the functional groups involved but often include catalysts like palladium on carbon
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their efficacy and specificity in inhibiting CA IX .
Aplicaciones Científicas De Investigación
CA IX-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of carbonic anhydrases.
Biology: Helps in understanding the role of CA IX in cellular processes such as pH regulation and cell survival under hypoxic conditions.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress CA IX, such as renal cell carcinoma and glioblastoma.
Industry: Used in the development of diagnostic tools and imaging agents for detecting CA IX expression in tumors .
Mecanismo De Acción
CA IX-IN-1 exerts its effects by binding to the active site of CA IX, inhibiting its enzymatic activity. This leads to a disruption in pH regulation within tumor cells, causing an acidic microenvironment that is unfavorable for tumor growth and survival. The inhibition of CA IX also affects various signaling pathways involved in cell proliferation, migration, and invasion .
Comparación Con Compuestos Similares
Similar Compounds
SLC-0111: Another small molecule inhibitor targeting CA IX, currently in clinical trials.
VD11-4-2: A fluorinated benzenesulfonamide derivative with high affinity for CA IX.
VR16-09: Another benzenesulfonamide derivative with promising anti-cancer activity .
Uniqueness of CA IX-IN-1
This compound stands out due to its high specificity and binding affinity for CA IX, making it a potent inhibitor with minimal off-target effects. Its unique chemical structure allows for better penetration and retention within tumor tissues, enhancing its therapeutic potential .
Propiedades
Fórmula molecular |
C16H22N4O8S |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
3-[[1-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]triazol-4-yl]methoxy]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O8S/c1-26-16-15(23)14(22)13(21)12(28-16)7-20-6-9(18-19-20)8-27-10-3-2-4-11(5-10)29(17,24)25/h2-6,12-16,21-23H,7-8H2,1H3,(H2,17,24,25)/t12-,13-,14+,15-,16-/m1/s1 |
Clave InChI |
PXLVITSDFJJJEU-IBEHDNSVSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)





